molecular formula C8H12N2 B1306919 3,5-Dimethylbenzene-1,2-diamine CAS No. 3171-46-8

3,5-Dimethylbenzene-1,2-diamine

Cat. No. B1306919
CAS RN: 3171-46-8
M. Wt: 136.19 g/mol
InChI Key: DMEPVFSJYHJGCD-UHFFFAOYSA-N
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Description

3,5-Dimethylbenzene-1,2-diamine, also known as 1,2-Diamino-3,5-dimethylbenzene, is a chemical compound with the formula (CH3)2C6H4(NH2)2. It can be used as a starting material to synthesize tetramethyl quinoxaline derivatives by reacting with 1,2-dicarbonyl compounds .


Synthesis Analysis

The synthesis of 3,5-Dimethylbenzene-1,2-diamine involves the methylation of toluene and benzene . A study has reported the use of 4,5-dimethylbenzene-1,2-diamine (DMBA) as a derivatization reagent for the LC-MS analysis of Sia isomers .


Molecular Structure Analysis

The molecular structure of 3,5-Dimethylbenzene-1,2-diamine consists of a benzene ring with two methyl groups and two amino groups attached to it .


Chemical Reactions Analysis

3,5-Dimethylbenzene-1,2-diamine can undergo electrophilic aromatic substitution reactions. In these reactions, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .

Scientific Research Applications

Kinetics of 1,2-Dimethylbenzene Oxidation and Ignition

  • Study Context : This study focused on the oxidation of 1,2-dimethylbenzene under various conditions, providing insights into its reactivity and potential applications in combustion science.
  • Key Findings : It was found that 1,2-dimethylbenzene shows higher reactivity than its isomers under certain conditions, which could be significant for applications involving combustion processes and energy production (Gaïl et al., 2008).

Synthesis and Characterization of New Polyimides

  • Study Context : Research on the synthesis of new polymers using variants of dimethylbenzene-1,2-diamine.
  • Key Findings : The synthesis of new polyimides using a specific diamine derivative showed that these polymers had excellent solubility and thermal stability, indicating potential applications in materials science for coatings, films, and advanced composites (Liaw et al., 2001).

Interaction of Benzene-1,2-diamines with Isocyanide Complexes of Palladium(II)

  • Study Context : Investigating the reactivity of benzene-1,2-diamines with palladium complexes.
  • Key Findings : The study found that certain benzene-1,2-diamines, including derivatives of dimethylbenzene-1,2-diamine, were more reactive, leading to the formation of mixed bis(diaminocarbene) complexes. This suggests potential applications in the field of catalysis and organic synthesis (Kinzhalov et al., 2017).

properties

IUPAC Name

3,5-dimethylbenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-5-3-6(2)8(10)7(9)4-5/h3-4H,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMEPVFSJYHJGCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)N)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00394198
Record name 3,5-dimethylbenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00394198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dimethylbenzene-1,2-diamine

CAS RN

3171-46-8
Record name 3,5-Dimethyl-1,2-benzenediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3171-46-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-dimethylbenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00394198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-Amino-3,5-dimethylphenyl)amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

2.50 g (15.0 mmol) of 3,5-Dimethyl-2-nitroaniline are dissolved in 50 ml ethanol. To this solution 250 mg (0.23 mmol) of palladium (10% on carbon) are added under argon. The mixture is treated for 24 h with hydrogen at ambient pressure and ambient temperature. The mixture is filtrated over celite and washed with ethanol. The solvent is evaporated under vacuum to yield 2.04 g (97.1% of th.) of 2-Amino-3,5-dimethylphenylamine.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
250 mg
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 4,6-dimethyl-2-nitroaniline (312 mg) in 5 mL MeOH, was added 10% Pd/C (50 mg). The mixture evacuated and flushed with H2 (3×), then was stirred under an atmosphere of H2 for 6 h. Conc. HCl (2 drops) was added and the mixture was stirred under H2 for an additional 18 h, then was filtered and concentrated to afford 280 mg of Intermediate 179.1, which was used without further purification.
Quantity
312 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
X Liu, WZ Dong, Y Liu, WY Shao, Y Li, X Yu… - …, 2023 - Wiley Online Library
Transition‐metal‐catalyzed acceptorless dehydrogenative coupling (ADC) has emerged as a sustainable synthetic strategy for the construction of N‐heteroaromatics. Herein, a series of …
OK Onajole, M Pieroni, SK Tipparaju… - Journal of medicinal …, 2013 - ACS Publications
Tuberculosis (TB) remains one of the leading causes of mortality and morbidity worldwide, with approximately one-third of the world’s population infected with latent TB. This is further …
Number of citations: 140 pubs.acs.org
RR Kondreddi, J Jiricek, SPS Rao… - Journal of medicinal …, 2013 - ACS Publications
Indole-2-carboxamides have been identified as a promising class of antituberculosis agents from phenotypic screening against mycobacteria. One of the hits, indole-2-carboxamide …
Number of citations: 103 pubs.acs.org
R Narlawar, EL Werry, AM Scarf, R Hanani… - Journal of Medicinal …, 2015 - ACS Publications
We show that changing the number and position of nitrogen atoms in the heteroatomic core of a pyrazolopyrimidine acetamide is sufficient to induce complex binding to wild type human …
Number of citations: 13 pubs.acs.org

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